![molecular formula C10H9ClN4O B11871218 N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide CAS No. 88660-73-5](/img/structure/B11871218.png)
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
准备方法
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method starts with commercially available 2,6-dichloroquinoxaline. The reaction of 2,6-dichloroquinoxaline with 2-hydroxybenzonitrile using potassium carbonate as a base and N,N-dimethylformamide as a solvent yields 2-((6-chloroquinoxalin-2-yl)oxy)benzonitrile. This intermediate is then reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound .
化学反应分析
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the quinoxaline ring, leading to the formation of various derivatives.
科学研究应用
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications:
Agriculture: Quinoxaline compounds are used as agricultural agents due to their ability to inhibit the growth of harmful microorganisms.
Materials Science: Quinoxaline derivatives are employed in the development of fluorescent materials, dyes, electroluminescent materials, organic semiconductors, and organic light-emitting devices.
作用机制
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, resulting in anticancer activity .
相似化合物的比较
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide can be compared with other quinoxaline derivatives such as:
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.
4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide: Exhibits anticancer properties.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Shows potential as an antimicrobial agent.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
属性
CAS 编号 |
88660-73-5 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC 名称 |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChI 键 |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


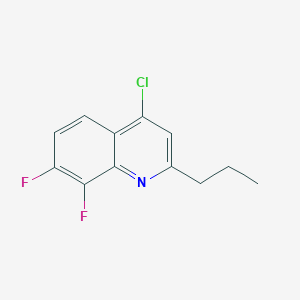
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
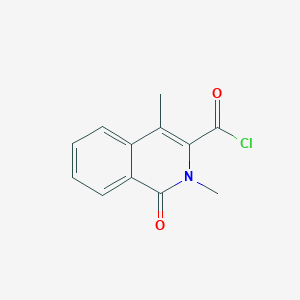
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

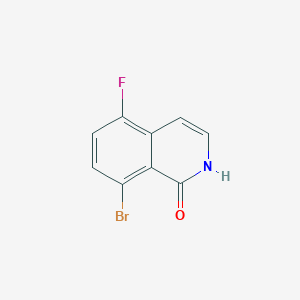
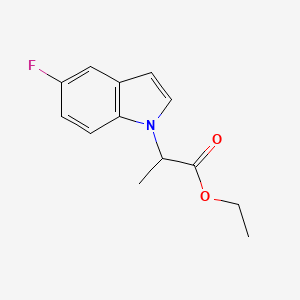
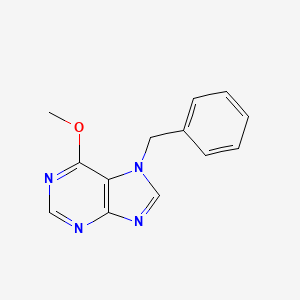
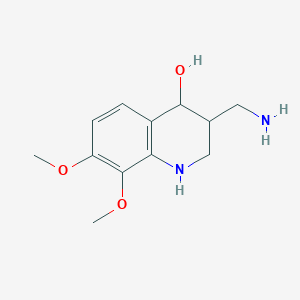



![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
